tert-Butyl (2-azidoethyl)(methyl)carbamate
Description
Significance of Carbamate (B1207046) Functional Groups in Organic Synthesis
The carbamate functional group, characterized by a nitrogen atom bonded to a carbonyl group which is in turn attached to an oxygen atom, is a cornerstone of modern organic synthesis. mdpi.com Structurally resembling a hybrid of an amide and an ester, carbamates exhibit excellent chemical and proteolytic stability. orgsyn.orgorganic-chemistry.org This robustness has led to their widespread use in medicinal chemistry, where they can act as stable peptide bond surrogates, enhancing the bioavailability and metabolic stability of peptide-based drugs. orgsyn.orgorganic-chemistry.org
Perhaps the most prominent role of carbamates in organic synthesis is as protecting groups for amines. bldpharm.com Amines are highly reactive and basic, which can interfere with many synthetic transformations. By converting an amine to a carbamate, its nucleophilicity and basicity are significantly attenuated, allowing other parts of the a molecule to be modified selectively. eontrading.uk The popularity of carbamate protecting groups stems from their ease of installation, stability across a wide range of reaction conditions, and, crucially, the diverse and often mild methods available for their removal. eontrading.uk
Several types of carbamate protecting groups are routinely employed, each with its own characteristic cleavage conditions, which enables chemists to design complex, multi-step syntheses with orthogonal protection strategies. The tert-butoxycarbonyl (Boc) group is a prime example, being stable to many nucleophilic and basic conditions but readily removed with acid. Other common carbamates include the carboxybenzyl (Cbz) group, removed by catalytic hydrogenation, and the fluorenylmethoxycarbonyl (Fmoc) group, which is cleaved under mild basic conditions. eontrading.uk
| Protecting Group | Abbreviation | Typical Reagent for Installation | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., Trifluoroacetic Acid) |
| Carboxybenzyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
Role of Azide (B81097) Moieties in Advanced Chemical Transformations
The azide functional group (-N₃) is a compact, high-energy moiety that has become an indispensable tool in chemical synthesis. orgsyn.org Despite the potential instability of some azide-containing compounds, their unique reactivity has been harnessed for a wide range of powerful and selective transformations. Organic azides are relatively poor electrophiles and are stable to many common reagents, making them compatible with diverse functional groups.
One of the most significant applications of the azide group is in the realm of "click chemistry". nih.gov This concept, introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and simple to perform. tcichemicals.com The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an organic azide reacts with a terminal alkyne to form a highly stable 1,2,3-triazole ring. organic-chemistry.orgnih.gov This transformation is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and materials science. tcichemicals.com
Beyond click chemistry, azides serve as versatile synthetic intermediates. They can be readily reduced to primary amines via methods such as the Staudinger reaction or catalytic hydrogenation, providing a valuable route to this important functional group. nih.gov The azide anion is also an excellent nucleophile and can be used to introduce the azido (B1232118) functionality through Sₙ2 reactions with alkyl halides or through the ring-opening of epoxides. orgsyn.org Furthermore, azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can participate in various C-H insertion and cyclization reactions. nih.gov
Overview of tert-Butyl (2-azidoethyl)(methyl)carbamate within the Chemical Space
This compound (CAS No. 847259-90-9) is a molecule that strategically integrates the key features discussed in the preceding sections. bldpharm.com It is a bifunctional linker molecule designed for application in multi-step organic synthesis, particularly in fields like medicinal chemistry and chemical biology.
At one end of the molecule is a methyl-substituted amine protected by a tert-butoxycarbonyl (Boc) group. This Boc-protected amine is chemically inert under a wide variety of conditions, including those typically used for CuAAC reactions, reductions, and many coupling reactions. The Boc group can, however, be selectively removed under acidic conditions to unmask the secondary amine, which can then participate in subsequent synthetic steps such as amidation or alkylation.
At the other end of the molecule, separated by an ethylene (B1197577) spacer, is the azide functional group. This azide serves as a reactive handle, primarily for engaging in click chemistry reactions with alkyne-functionalized molecules. interchim.fr This allows for the covalent and stable linkage of the protected aminoethyl(methyl)amino fragment to a wide array of substrates, including peptides, polymers, surfaces, and small molecules.
The compound thus serves as a valuable building block for introducing a protected secondary amine moiety into a target structure via a robust triazole linkage. Its structure is tailored for modular syntheses where orthogonality is key—the azide can be reacted completely independently of the protected amine, and vice versa.
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-(2-azidoethyl)-N-methylcarbamate |
| CAS Number | 847259-90-9 |
| Molecular Formula | C₈H₁₆N₄O₂ |
| Molecular Weight | 200.24 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-azidoethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)12(4)6-5-10-11-9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIZLVGJYYDTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies
Click Chemistry Applications of the Azidoethyl Moiety
The azidoethyl group of tert-butyl (2-azidoethyl)(methyl)carbamate is an ideal substrate for click chemistry reactions, a class of reactions known for their high efficiency, selectivity, and biocompatibility. These reactions provide a powerful means for the construction of complex molecular architectures and for the conjugation of this molecule to other chemical entities.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and represents a primary application of this compound. This reaction involves the [3+2] cycloaddition between the terminal azide (B81097) of the carbamate (B1207046) and a terminal alkyne to form a stable 1,2,3-triazole ring. The reaction is typically carried out under mild conditions and is characterized by high yields and excellent functional group tolerance.
A key feature of the CuAAC reaction is its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers. The copper(I) catalyst plays a crucial role in directing the orientation of the azide and alkyne reactants, leading to the preferential formation of the 1,4-isomer. This high degree of control is a significant advantage in synthetic applications where a single, well-defined product is desired. While ruthenium-based catalysts are known to favor the formation of the 1,5-disubstituted triazole, the copper-catalyzed variant remains the most widely employed method for generating the 1,4-isomer.
The efficiency of the CuAAC reaction is significantly influenced by the choice of copper(I) source and the coordinating ligands. While simple copper(I) salts such as copper(I) iodide or bromide can be used, they often suffer from poor solubility and stability. A common strategy involves the in situ reduction of a more stable copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate.
The addition of ligands serves to stabilize the copper(I) catalytic species, prevent its disproportionation or oxidation, and enhance the reaction rate. A variety of ligands have been developed for this purpose, with nitrogen-based chelators being particularly effective. For instance, tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are widely used to protect the copper(I) catalyst from oxidation and to accelerate the reaction. The choice of ligand can be critical in achieving high yields and short reaction times, particularly when working with complex substrates or in biological systems. The specific ligand and catalyst system is often optimized based on the specific alkyne and azide substrates being used and the desired reaction conditions.
While the CuAAC reaction is highly efficient, the cytotoxicity of the copper catalyst can limit its application in living systems. The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with azides without the need for a metal catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction.
This compound can, in principle, be employed in SPAAC reactions. The bioorthogonal nature of this reaction—meaning it can proceed in a biological environment without interfering with native biochemical processes—makes it a valuable tool for in vivo labeling and imaging studies. The carbamate moiety can be deprotected post-cycloaddition to reveal a secondary amine, providing a handle for further functionalization.
Beyond azide-alkyne cycloadditions, the azide functionality of this compound can potentially participate in other click chemistry transformations. One such example is the inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne. While the azide itself is not directly involved in this specific cycloaddition, its presence on the molecule allows for subsequent or orthogonal functionalization using azide-specific click reactions. This enables the construction of multifunctional molecules through a combination of different click chemistry strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Derivatization and Functionalization Reactions
The this compound molecule possesses multiple sites for derivatization. The primary route for functionalization is through the azide group, as discussed in the context of click chemistry. However, the carbamate group also offers a handle for chemical modification.
The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the corresponding secondary amine. This deprotection unmasks a nucleophilic site that can be used for a variety of subsequent reactions, including acylation, alkylation, and sulfonylation. This two-step sequence of click reaction followed by deprotection and further derivatization allows for the synthesis of a wide range of complex molecules with diverse functionalities.
For example, after a CuAAC reaction to form a triazole, the Boc group can be cleaved to allow for the introduction of another functional group at the nitrogen atom, leading to a tri-functionalized molecule. This versatility makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of compounds with tailored properties.
Modifications at the Carbamate Nitrogen
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.gov However, the nitrogen atom of the carbamate itself can, under certain conditions, undergo reactions.
While the N-H of a primary or secondary carbamate is acidic and can be deprotonated to allow for N-alkylation or N-arylation, in this compound, the nitrogen is tertiary (part of a tertiary carbamate). Direct alkylation or acylation at this nitrogen is generally not feasible as it lacks a proton to be removed. Transformations typically involve the cleavage of the Boc group first, followed by modification of the resulting secondary amine. organic-chemistry.orgorganic-chemistry.org
However, directed lithiation strategies have been shown to functionalize positions ortho to carbamate groups on aromatic rings by deprotonation of an aromatic C-H bond. researchgate.net By analogy, strong bases could potentially deprotonate the carbon atoms adjacent to the carbamate nitrogen, although this is less common. More prevalent is the complete removal of the Boc group to unmask the secondary amine, N-methyl-2-azidoethan-1-amine, which can then undergo standard amine chemistry such as alkylation, acylation, or sulfonylation. The cleavage is typically achieved with strong acids like trifluoroacetic acid. nih.gov
One-pot procedures have been developed to convert t-butyl carbamates directly into amides by treatment with acyl halide-methanol mixtures, avoiding the isolation of the intermediate amine. organic-chemistry.org This method offers high efficiency and can be chemoselective, leaving other protecting groups like benzyloxycarbonyl (Cbz) intact. organic-chemistry.org
Table 1: Potential Transformations Following Boc-Deprotection
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl Chloride | N-acetyl-N-methyl-2-azidoethanamine |
| Alkylation | Methyl Iodide | N,N-dimethyl-2-azidoethanamine |
| Sulfonylation | Tosyl Chloride | N-methyl-N-tosyl-2-azidoethanamine |
| Michael Addition | Acrylonitrile | 3-((2-azidoethyl)(methyl)amino)propanenitrile |
Transformations of the Azido (B1232118) Group (e.g., Reduction to Amine, Staudinger Ligation)
The azido group is a highly versatile functional group, prized for its stability and its ability to undergo a variety of chemoselective transformations. It is considered a "bioorthogonal" functional group, meaning it does not react with most biological molecules. nih.gov
Reduction to Amine: The most common transformation of an azide is its reduction to the corresponding primary amine. This can be accomplished using a wide range of reducing agents.
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) is a clean and efficient method.
Staudinger Reduction: The reaction of the azide with a phosphine (B1218219), such as triphenylphosphine, in the presence of water yields the amine and the corresponding phosphine oxide. sigmaaldrich.com This reaction proceeds through an aza-ylide intermediate which is then hydrolyzed. sigmaaldrich.com
Other Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used, though they are less chemoselective and may also reduce the carbamate carbonyl under certain conditions.
Reduction of this compound would yield tert-Butyl (2-aminoethyl)(methyl)carbamate, a useful diamine building block where one amine is selectively protected. nih.gov
Staudinger Ligation: A modified version of the Staudinger reduction, known as the Staudinger ligation, is a powerful tool for covalently linking molecules, particularly in chemical biology. nih.govthermofisher.com The reaction occurs between an azide and a specifically engineered phosphine (typically a triarylphosphine bearing an ortho-ester group). sigmaaldrich.com The initial reaction forms an aza-ylide intermediate, which then undergoes a rapid intramolecular rearrangement to form a stable amide bond, releasing nitrogen gas. sigmaaldrich.comysu.am This reaction is highly specific and proceeds readily in aqueous environments, making it suitable for modifying biomolecules. nih.govsigmaaldrich.com Applying this to this compound would allow it to be covalently attached to molecules bearing the requisite phosphine tag.
Elaboration of the Ethyl Chain
Direct functionalization of the ethyl chain of this compound is challenging due to the presence of unactivated C-H bonds. There are no readily abstractable protons, and the carbons are not significantly electron-deficient or electron-rich. However, advanced synthetic methods could potentially achieve such modifications.
For instance, radical-based reactions could introduce functionality. Photoredox catalysis or other radical initiation methods might allow for C-H functionalization, such as halogenation, which would then provide a handle for further substitution reactions.
Alternatively, the molecule could be synthesized from a precursor where the ethyl chain is already functionalized. For example, starting from a protected amino alcohol, such as tert-butyl (2-hydroxyethyl)(methyl)carbamate, the alcohol could be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced by a nucleophile to introduce functionality on the ethyl chain before or after the introduction of the azide. A related compound, tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, demonstrates how a leaving group (iodine) can be incorporated into such a chain for subsequent nucleophilic substitution reactions. broadpharm.com
Mechanistic Investigations of Reactive Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
Reaction Kinetics and Thermodynamics
Carbamate Cleavage: The dissociation of tert-butyl carbamates has been studied in the gas phase, particularly in the context of mass spectrometry. nih.gov The primary fragmentation pathway involves the elimination of 2-methylpropene (isobutylene) and carbon dioxide. nih.gov This process is shown by experiment and theory to occur in two distinct steps. The initial and rate-limiting step is the migration of a hydrogen from the tert-butyl group to the carbamate carbonyl, leading to the loss of isobutylene (B52900). nih.gov This is followed by the subsequent, lower-energy loss of CO₂.
A kinetic study of the Diels-Alder reaction of a related compound, tert-butyl (2-oxo-2H-pyran-5-yl)carbamate, showed that the presence of the electron-donating BocNH- group significantly influences the reaction rate compared to other substituents. mdpi.com
Table 2: Kinetic Data for Related Reactions
| Reaction | Compound System | Rate Constant (k) | Conditions |
| Diels-Alder | 5-BocNH-2(H)pyran-2-one + methyl acrylate | 38.5 × 10⁻⁶ s⁻¹ (pseudo-first-order) | 100 °C |
| Diels-Alder | 5-BocNH-2(H)pyran-2-one + butyl vinyl ether | 11.7 × 10⁻⁶ s⁻¹ (pseudo-first-order) | 100 °C |
Data adapted from studies on analogous systems. mdpi.com
Elucidation of Intermediates and Transition States
Staudinger Reaction/Ligation: The classical Staudinger reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a linear phosphazide (B1677712) intermediate. ysu.am This intermediate can then rearrange through a four-membered ring transition state to yield an aza-ylide (or iminophosphorane) with the loss of dinitrogen. ysu.am In the Staudinger ligation, this aza-ylide is engineered to undergo a subsequent intramolecular cyclization and hydrolysis to form the final amide product. ysu.am
Carbamate Dissociation: For the dissociation of protonated t-butyl carbamates, computational studies have mapped the potential energy surface. nih.gov The process of isobutylene elimination proceeds through a transition state involving the transfer of a t-butyl hydrogen to the carbamate functionality. nih.gov This leads to an ion-molecule complex which then separates into the product ion and neutral isobutylene. nih.gov
E2 Elimination: While not a primary reaction of the title compound itself, if the ethyl group were modified with a leaving group (e.g., a halide), it could undergo base-induced E2 elimination. The E2 transition state is characterized by the simultaneous breaking of the C-H and C-Leaving Group bonds and the formation of the C=C π-bond. msu.edu This process is typically bimolecular and involves a continuum of possible transition states depending on the precise timing of bond-breaking and bond-forming events. msu.edu
Applications in Advanced Organic and Materials Synthesis
Role as a Versatile Organic Building Block
As a building block, the compound offers a modular approach to synthesis. It can be used to connect different molecular fragments or to introduce specific functionalities into a target molecule in a controlled manner.
The structure of tert-Butyl (2-azidoethyl)(methyl)carbamate is ideally suited for the synthesis of complex organic molecules, including pharmaceutical intermediates and bioactive conjugates. The azide (B81097) group can be utilized in a highly selective cycloaddition reaction with an alkyne-functionalized molecule to form a stable triazole linkage. nih.gov Following this conjugation step, the Boc-protecting group on the secondary amine can be removed using an acid, such as trifluoroacetic acid (TFA), exposing the N-methylamino group for subsequent reactions, like amide bond formation. organic-chemistry.org
This step-wise approach allows for the assembly of complex structures that might otherwise be difficult to synthesize. For example, a drug molecule containing an alkyne group could be linked to this compound, and after deprotection, a targeting ligand or a solubility-enhancing moiety could be attached to the newly freed amine. Bifunctional linkers with similar azide and protected amine functionalities are crucial in the development of drug conjugates, where precise control over linker chemistry is essential. nih.govnih.gov
Table 1: Representative Reactions Utilizing the Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Azide (-N₃) | CuAAC Click Chemistry | Alkyne, Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole |
| Azide (-N₃) | SPAAC Click Chemistry | Strained Alkyne (e.g., DBCO, BCN) | 1,2,3-Triazole |
| Boc-Amine | Deprotection | Trifluoroacetic Acid (TFA) or HCl | Secondary Amine (Salt) |
| Secondary Amine | Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., HATU, EDC) | Amide |
This table illustrates the potential reactions based on the known chemistry of the azide and Boc-protected amine functional groups.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency in building molecular complexity. The functional groups of this compound allow for its integration into MCR strategies.
The azide group is generally stable and non-reactive under the conditions of many MCRs, such as the Ugi or Passerini reactions. This means the compound could be modified to contain a functional group suitable for an MCR (e.g., an isocyanide or carboxylic acid) while keeping the azide intact for a subsequent modification step. A powerful strategy involves performing an MCR to assemble a core structure, followed by a "post-MCR modification" using the azide group via click chemistry. nih.gov This convergent approach allows for the rapid diversification of molecular scaffolds, which is highly beneficial in medicinal chemistry for the creation of compound libraries for screening. nih.gov
Contributions to Polymer Science and Materials Chemistry
The ability to modify surfaces and bulk materials at the molecular level is a cornerstone of modern materials science. The dual-functionality of this compound makes it a prime candidate for applications in this field.
Polymers can be endowed with new properties by grafting functional molecules onto their backbones or side chains. If a polymer is synthesized to contain alkyne groups, this compound can be attached to it via CuAAC or SPAAC reactions. sigmaaldrich.com This process effectively decorates the polymer with protected N-methylamino groups.
Subsequent deprotection of the Boc group unmasks the secondary amines, transforming the chemical nature of the polymer. acs.org These newly available amino groups can then be used for a variety of purposes, such as attaching biomolecules, changing the polymer's solubility, or providing sites for further chemical reactions. This method of post-polymerization modification is a key strategy for creating functional and smart polymeric materials from simpler precursors. nanosoftpolymers.commdpi.com
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. Their properties are highly dependent on the nature and density of the crosslinks between polymer chains. This compound can act as a versatile crosslinking agent.
For instance, two separate polymer chains containing alkyne groups could be linked together using this molecule. The azide would react with an alkyne on one chain and a second azide on another molecule could react with an alkyne on a second chain, with the two molecules joined via their amine functionalities. A more sophisticated approach involves using the compound's orthogonal reactivity. A polymer with alkyne side chains could first be reacted with the azide of the linker. After this "grafting-to" step, the Boc groups on the newly attached side chains can be removed. The resulting secondary amines could then be reacted with electrophilic groups (e.g., activated esters or epoxides) present on a second set of polymer chains, thereby forming the crosslinks that create the hydrogel network. nih.gov This method allows for precise control over the crosslinking process, which is essential for tuning the mechanical and swelling properties of the hydrogel. researchgate.netacs.orgunits.it
Stimuli-responsive, or "smart," materials are designed to change their properties in response to an external trigger. The Boc-protecting group is famously acid-labile, making it an excellent handle for creating pH-responsive materials. nih.govnih.gov
Materials, such as polymer surfaces or nanoparticles, can be functionalized with this compound via its azide group. In a neutral or basic environment, the material would display the properties of the bulky, non-polar Boc-protected amine. However, upon exposure to an acidic environment, the Boc group is cleaved. nih.gov This cleavage reveals the protonated secondary amine (an ammonium (B1175870) salt), which is charged and more hydrophilic. This change in local chemistry can trigger a macroscopic change in the material, such as causing a nanoparticle to release a drug cargo, altering the surface charge of a material to control cell adhesion, or changing the solubility of a polymer. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Trifluoroacetic acid |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| N-Hydroxysuccinimide (NHS) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |
Utility in Medicinal Chemistry and Chemical Biology Research
The dual functionality of this compound allows for its sequential or orthogonal functionalization, making it an attractive linker or precursor for complex molecules used in biomedical research.
Precursor in Drug Discovery (e.g., PROTACs, ADCs, Protease Inhibitors, Antiviral Agents)
The design of modern therapeutics often relies on modular synthesis, where molecular fragments are connected using reliable linker chemistry. The structure of this compound is well-suited for such strategies.
PROTACs and ADCs: In the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), linkers are crucial for connecting a target-binding ligand to an E3 ligase-recruiting element or a cytotoxic payload, respectively. The azide group on this compound can be reacted with an alkyne-modified molecule (e.g., a payload or ligand) via click chemistry. Following this conjugation, the Boc-protecting group can be removed to reveal the secondary amine, which can then be acylated or otherwise coupled to the second component of the bifunctional therapeutic, completing the assembly. The N-methyl group can provide steric influence or improve pharmacokinetic properties compared to an unsubstituted secondary amine.
Protease and Antiviral Inhibitors: Many protease inhibitors and antiviral agents feature complex scaffolds that require carefully planned synthetic routes. Carbamates are a recurring structural motif in a wide range of approved drugs, including some antiviral agents where they can enhance properties like cell permeability or metabolic stability. A building block like this compound could be used to introduce a protected aminoethyl side chain. For instance, the azide could be reduced to a primary amine, which could then be incorporated into a peptide backbone or modified to interact with a specific enzyme subsite. The protected N-methyl amine offers another point for diversification late in the synthesis.
Development of Biochemical Probes and Conjugates
Biochemical probes are essential tools for studying biological processes. They often consist of a reactive group for target labeling, a reporter tag (like a fluorophore), and a ligand for specific binding. Bioconjugation techniques are used to assemble these components.
The azide functionality of this compound makes it a prime candidate for use in bioconjugation via click chemistry. A fluorescent dye or biotin (B1667282) molecule containing a terminal alkyne can be "clicked" onto the azide. Subsequently, deprotection of the Boc group reveals the N-methyl amine, which can be attached to a biomolecule of interest, such as a protein or peptide, through amide bond formation or other amine-specific chemistries. This allows for the creation of custom probes for molecular imaging or affinity purification experiments.
| Probe Component | Role of this compound | Key Reaction |
| Reporter Tag | Provides the azide handle for attachment. | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Biomolecule | Provides the protected amine for covalent linkage. | Amide coupling, reductive amination (post-deprotection) |
Synthesis of Peptidomimetics and Foldamers
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. Foldamers are non-natural oligomers that adopt specific, folded conformations similar to proteins.
Spectroscopic and Structural Characterization Methods
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For tert-Butyl (2-azidoethyl)(methyl)carbamate, both one-dimensional and two-dimensional NMR experiments are employed for a comprehensive structural assignment.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, number, and connectivity of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different types of protons. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.4-1.5 ppm. The three protons of the N-methyl group will also produce a singlet, expected around 2.9-3.0 ppm. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl bridge will appear as two triplets, assuming clean first-order coupling. The methylene group attached to the azide (B81097) (N₃-CH₂) is expected to be downfield around 3.4-3.5 ppm, while the methylene group attached to the carbamate (B1207046) nitrogen (N-CH₂) should appear at a similar chemical shift, around 3.5-3.6 ppm. The slight chemical shift difference is due to the varying electronic environments.
The ¹³C NMR spectrum will display signals for each unique carbon atom. The carbons of the tert-butyl group will appear as a single peak around 28.4 ppm, and the central quaternary carbon of this group is expected around 79-80 ppm. The N-methyl carbon signal is anticipated in the range of 34-36 ppm. The two methylene carbons will be distinguishable; the carbon attached to the azide group (C-N₃) is expected around 50-52 ppm, and the carbon adjacent to the carbamate nitrogen (C-N) should be in a similar region, around 48-50 ppm. The carbonyl carbon (C=O) of the carbamate will be the most downfield signal, typically appearing around 155 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | ~1.47 (s, 9H) | ~28.4 |
| C (CH₃)₃ | - | ~79.5 |
| N-CH₃ | ~2.95 (s, 3H) | ~35.0 |
| N-CH₂- | ~3.55 (t, 2H) | ~49.0 |
| -CH₂-N₃ | ~3.40 (t, 2H) | ~51.0 |
| C=O | - | ~155.0 |
Note: Predicted values are based on typical chemical shifts for similar functional groups. s = singlet, t = triplet.
To unequivocally confirm the atomic connections within the molecule, a series of two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the two methylene triplets of the ethyl group (-CH₂-CH₂-), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would show cross-peaks connecting the ¹H signal of the tert-butyl protons to the corresponding ¹³C signal, the N-methyl protons to the N-methyl carbon, and each methylene proton signal to its respective methylene carbon signal.
The singlet from the tert-butyl protons to the quaternary carbon of the Boc group and the carbonyl carbon.
The N-methyl protons to the adjacent methylene carbon (N-C H₂-) and the carbonyl carbon.
The protons of both methylene groups to the adjacent methylene carbon and potentially to the N-methyl and carbonyl carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of bonding. It can be used to confirm the spatial proximity of the N-methyl group and the adjacent methylene protons of the ethyl chain.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is used to determine the molecular weight and deduce structural features.
High-Resolution Mass Spectrometry is used to determine the exact mass of the molecular ion to several decimal places. This allows for the calculation of the elemental formula with high confidence. For this compound, the molecular formula is C₈H₁₆N₄O₂. The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the elemental composition.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Ion Species |
|---|
In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. For Boc-protected amines, a characteristic fragmentation pathway involves the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the loss of the entire Boc group.
Key expected fragments for this compound would include:
[M - 56]⁺: Loss of isobutylene from the tert-butyl group.
[M - 100]⁺: Loss of the entire Boc group (C₅H₈O₂).
Cleavage of the ethyl chain, leading to fragments corresponding to the azidoethyl or methylcarbamate portions of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
The most prominent and diagnostic peak will be a strong, sharp absorption band in the region of 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the azide (N₃) group. Another key feature is the strong absorption from the carbonyl (C=O) group of the carbamate, which typically appears around 1690-1700 cm⁻¹ . Additionally, C-H stretching vibrations from the alkyl groups (tert-butyl, methyl, and ethyl) will be observed in the region of 2850-3000 cm⁻¹ .
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Azide (N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |
| Carbamate (C=O) | Stretch | ~1695 | Strong |
| Alkyl (C-H) | Stretch | 2850-3000 | Medium to Strong |
| C-N | Stretch | 1150-1250 | Medium |
Other Spectroscopic and Analytical Techniques
UV-Vis Spectroscopy in Derivatization Studies
UV-Vis spectroscopy is a valuable tool for studying the derivatization of this compound, particularly in reactions involving the azide functional group. The azide group, as well as the carbamate group, exhibits characteristic electronic transitions in the ultraviolet region of the electromagnetic spectrum.
The primary application of UV-Vis spectroscopy in the context of this compound is to monitor the progress of reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The azide functionality in this compound has a known UV absorbance, and the formation of the resulting triazole ring upon reaction with an alkyne leads to a significant change in the UV-Vis spectrum. This spectral shift allows for real-time monitoring of the reaction kinetics and determination of reaction completion. For instance, the disappearance of the azide absorbance peak and the appearance of a new peak corresponding to the triazole product can be quantitatively measured.
While specific UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the general principles of UV-Vis analysis of organic azides are well-established. Simple alkyl azides typically show a weak n → π* transition at longer wavelengths and a stronger π → π* transition at shorter wavelengths. These absorbances are sensitive to the molecular environment and can be influenced by the presence of other chromophores in the molecule. In derivatization studies, changes in these absorption bands provide clear evidence of the chemical transformation of the azide group.
| Functional Group | Typical λmax (nm) | Transition Type | Application in Derivatization |
| Alkyl Azide (-N₃) | ~280-290 (weak), ~210-230 (strong) | n → π, π → π | Monitoring disappearance during cycloaddition reactions. |
| 1,2,3-Triazole | ~230-280 | π → π | Monitoring formation during cycloaddition reactions. |
| Carbamate (-O(C=O)N) | ~200-220 | n → π | Generally weak and can overlap with other absorptions. |
Table 1. Typical UV-Vis Absorption Maxima for Relevant Functional Groups.
Chiroptical Methods for Stereochemical Analysis (if applicable for derivatives)
Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for determining the stereochemistry of chiral molecules. This compound itself is an achiral molecule. However, it can be used as a versatile building block in the synthesis of chiral derivatives. For instance, if the azide group is reacted with a chiral alkyne, the resulting triazole product will be chiral. Similarly, if the carbamate were to be synthesized from or incorporated into a chiral scaffold, the resulting molecule would exhibit chiroptical properties.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of UV-Vis absorption for the chromophores in the molecule. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center(s).
In the context of derivatives of this compound, CD spectroscopy would be a powerful tool for:
Confirming Enantiomeric Purity: Assessing the success of an asymmetric synthesis by comparing the CD spectrum of the product to that of a known standard.
Assigning Absolute Configuration: By comparing experimental CD spectra with theoretical spectra calculated using computational methods like time-dependent density functional theory (TD-DFT), the absolute configuration of a newly synthesized chiral derivative can often be determined.
Studying Conformation: The CD spectrum is highly sensitive to the conformation of a molecule in solution. It can be used to study how chiral derivatives fold or interact with other molecules.
For example, studies on chiral 1,2,3-triazole derivatives have shown that the stereochemistry at the carbon atoms adjacent to the triazole ring can induce specific Cotton effects in the CD spectrum, allowing for the elucidation of their stereochemical and conformational properties. nih.gov While no specific chiroptical data for derivatives of this compound are available, the principles of the technique would be directly applicable should such chiral derivatives be synthesized.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample of a pure compound. This data is then compared to the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, with a molecular formula of C₈H₁₆N₄O₂, the theoretical elemental composition would be calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 47.98 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.06 |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 28.00 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 15.99 |
| Total | 200.242 | 100.00 |
Table 2. Theoretical Elemental Composition of this compound.
In a typical research setting, after the synthesis and purification of this compound, a sample would be sent for elemental analysis. The results would be presented as the "found" values. For a pure sample, the found percentages for C, H, and N are generally expected to be within ±0.4% of the calculated values. While specific reports detailing the elemental analysis of this exact compound are not prevalent in the surveyed literature, it remains a standard and expected characterization method for verifying its synthesis and purity. researchgate.net
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic properties of molecules. For tert-Butyl (2-azidoethyl)(methyl)carbamate, these calculations can predict a range of parameters that govern its reactivity.
Detailed research findings from DFT studies on similar organic azides and carbamates reveal key electronic features. researchgate.netscirp.org The azide (B81097) group is known for its unique electronic structure, which can be described by several resonance forms, conferring it the ability to act as a potent electrophile or nucleophile. at.uakit.edu DFT calculations can quantify the distribution of electron density across the molecule, highlighting the electrophilic and nucleophilic sites. The molecular electrostatic potential (MEP) map is a common visualization tool used for this purpose, where regions of negative potential (typically colored red) indicate likely sites for electrophilic attack, and regions of positive potential (blue) suggest sites for nucleophilic attack. researchgate.net
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. For organic azides, the LUMO is often localized on the azide moiety, indicating its susceptibility to nucleophilic attack, which is a crucial step in reactions like the Staudinger ligation or azide-alkyne cycloadditions. researchgate.netrsc.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Note: These values are representative and would be determined through specific DFT calculations (e.g., using a B3LYP functional and a 6-31G basis set).*
Molecular Dynamics Simulations for Conformational Analysis
The three-dimensional shape of a molecule is crucial for its function, especially in biological systems where specific conformations are required for binding to enzymes or receptors. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape of flexible molecules like this compound. nih.govyoutube.com
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of different low-energy conformations and the transitions between them. For this compound, key areas of conformational flexibility include the rotation around the C-N bonds of the carbamate (B1207046) and the ethyl chain. The bulky tert-butyl group can impose significant steric constraints, influencing the accessible conformations. nih.gov
A conformational search can identify the most stable conformers in different environments, such as in a vacuum or in a solvent. youtube.com The results of such a search can be presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry. youtube.com Understanding the preferred conformations is essential for predicting how the molecule will interact with other molecules.
Table 2: Representative Conformational Data from a Simulated Annealing MD Run
| Dihedral Angle | Most Populated Range (degrees) | Associated Molecular Region |
| O=C-N-C (carbamate) | 180 ± 20 (trans) | Carbamate backbone |
| C-N-CH2-CH2 (ethyl chain) | 60 ± 30 (gauche), 180 ± 30 (anti) | Ethyl linker |
| N-CH2-CH2-N3 (azide terminus) | 180 ± 40 (anti) | Azide orientation |
Note: This data is illustrative of what an MD simulation could reveal about the conformational preferences of the molecule.
Reaction Pathway Modeling and Mechanistic Prediction
Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. researchgate.net This is particularly useful for understanding the mechanisms of reactions involving the azide group of this compound, such as its thermal decomposition or its participation in cycloaddition reactions. researchgate.netacs.org
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. Computational studies on organic azides have shown that they can undergo various transformations, including nitrene formation upon thermal or photochemical stimulation. rsc.org Modeling these pathways can help predict the conditions required for a specific reaction and the likely products that will be formed. For instance, DFT calculations can elucidate whether a reaction, like an intramolecular C-H amination, would proceed via a concerted or a stepwise mechanism. researchgate.net
Structure-Activity Relationship (SAR) Studies through Computational Docking of Derivatives
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Computational docking is a key tool in SAR that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. dntb.gov.ua While there are no specific docking studies reported for this compound, the methodology can be applied to its potential derivatives.
In a typical docking study, a library of derivatives would be designed by modifying the parent structure. For this compound, derivatives could be formed by replacing the azide with other functional groups or by altering the substitution on the carbamate nitrogen. These derivatives are then computationally "docked" into the active site of a target protein. The docking algorithm samples different binding poses and scores them based on their predicted binding affinity. acs.org
The scores from these docking simulations can then be used to build a SAR model. researchgate.net This model can identify which structural features are important for binding and can guide the synthesis of new, more potent compounds. For example, if docking studies of carbamate derivatives against a particular enzyme consistently show that a hydrogen bond donor at a certain position enhances binding, this information can be used to design improved inhibitors. dntb.gov.ua
Table 3: Illustrative Docking Scores for Hypothetical Derivatives against a Generic Enzyme Active Site
| Compound | Modification from Parent Structure | Predicted Binding Affinity (kcal/mol) |
| Derivative 1 | Azide replaced with an amine | -6.5 |
| Derivative 2 | Methyl group replaced with an ethyl group | -7.2 |
| Derivative 3 | tert-Butyl group replaced with a benzyl (B1604629) group | -8.1 |
| Parent Compound | This compound | -6.8 |
Note: These are hypothetical results to demonstrate the output of a computational docking study. The binding affinity is a measure of how tightly a ligand binds to a protein, with more negative values indicating stronger binding.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl (2-azidoethyl)(methyl)carbamate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves carbamate protection of a primary amine, followed by azide introduction. For example, tert-butyl carbamates are often synthesized via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N in THF) . The azide group can be introduced via nucleophilic substitution (e.g., NaN₃ replacing a halogen in a precursor like tert-Butyl (2-chloroethyl)(methyl)carbamate) .
- Critical Factors : Temperature control (<40°C) is crucial to avoid azide decomposition. Solvent choice (e.g., DMF or DMSO) impacts reaction kinetics. Yields >80% are achievable with rigorous exclusion of moisture and oxygen .
Q. How can researchers characterize this compound, and what spectral data are indicative of purity?
- Methodology : Use NMR (¹H, ¹³C) to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and azide signals (no direct proton but observable via IR at ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₈H₁₅N₄O₂). Purity ≥95% is standard for research-grade compounds, validated by HPLC with UV detection .
- Data Interpretation : Contaminants like unreacted precursors (e.g., residual chloroethyl intermediates) appear as extra peaks in NMR. IR can detect residual solvents (e.g., DMSO at ~1650 cm⁻¹) .
Q. What are the stability considerations for storing this compound, and how do environmental factors degrade the compound?
- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Azides are sensitive to heat, light, and shock; decomposition releases toxic HN₃ gas. Stability studies show <5% degradation over 6 months when stored correctly .
- Risk Mitigation : Avoid contact with strong acids/bases (e.g., TFA deprotects Boc, while NaOH hydrolyzes azides). Monitor for color changes (yellowing indicates decomposition) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound synthesis, and what software tools are recommended?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) predict transition states for azide substitution reactions. Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on reaction rates. Template-based tools (e.g., Pistachio or Reaxys) suggest feasible synthetic routes .
- Case Study : A 2023 study modeled tert-butyl carbamate formation, identifying THF as optimal for minimizing side reactions (e.g., tert-butyl ether formation) due to its moderate polarity .
Q. What strategies resolve contradictions in diastereoselectivity during functionalization of this compound?
- Methodology : Steric and electronic effects dominate. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with bulky alkynes favors syn addition due to transition-state crowding. Chiral ligands (e.g., BINAP) enhance enantioselectivity in asymmetric alkylations .
- Data Analysis : Compare HPLC chiral column results with DFT-predicted transition states. Contradictions often arise from solvent polarity or catalyst loading variations .
Q. How can researchers mitigate risks when scaling up reactions involving this compound?
- Methodology : Use microreactors for exothermic steps (e.g., azide formation) to control heat dissipation. Safety testing (DSC/TGA) identifies decomposition thresholds (>120°C for this compound). Pilot-scale batches (<100 g) should include real-time IR monitoring for HN₃ detection .
- Case Study : A 2022 scale-up of a related azido carbamate required dilution with EtOAc to reduce shock sensitivity, achieving 90% yield at 500 g scale .
Methodological Troubleshooting
Q. Why might this compound exhibit unexpected by-products in Staudinger reactions, and how can this be resolved?
- Analysis : Common issues include phosphine oxide adducts or iminophosphorane intermediates. Use fresh, dry triphenylphosphine (PPh₃) and exclude moisture. LC-MS identifies intermediates; quenching with H₂O/NaHCO₃ minimizes side reactions .
- Solution : Replace PPh₃ with more nucleophilic phosphines (e.g., Tris(2-furyl)phosphine) to accelerate iminophosphorane formation .
Q. How do solvent choices impact the reactivity of this compound in click chemistry applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
